molecular formula C10H15BrO4 B14472936 Dimethyl (2-bromo-2-methylbutylidene)propanedioate CAS No. 67498-37-7

Dimethyl (2-bromo-2-methylbutylidene)propanedioate

Cat. No.: B14472936
CAS No.: 67498-37-7
M. Wt: 279.13 g/mol
InChI Key: BSTGLNSBSOHIIE-UHFFFAOYSA-N
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Description

Dimethyl (2-bromo-2-methylbutylidene)propanedioate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (2-bromo-2-methylbutylidene)propanedioate typically involves the reaction of a suitable precursor with bromine under controlled conditions. One common method is the bromination of a methyl-substituted butylidene compound, followed by esterification to introduce the propanedioate group. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: Dimethyl (2-bromo-2-methylbutylidene)propanedioate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include hydroxyl, amino, or thiol derivatives.

    Elimination: Formation of alkenes.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

Dimethyl (2-bromo-2-methylbutylidene)propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (2-bromo-2-methylbutylidene)propanedioate involves its interaction with various molecular targets. The bromine atom and the ester groups play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new bonds. In elimination reactions, the compound can form alkenes through the removal of a proton and a leaving group.

Comparison with Similar Compounds

  • Dimethyl (2-chloro-2-methylbutylidene)propanedioate
  • Dimethyl (2-iodo-2-methylbutylidene)propanedioate
  • Dimethyl (2-fluoro-2-methylbutylidene)propanedioate

Comparison: Dimethyl (2-bromo-2-methylbutylidene)propanedioate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative often exhibits different reactivity patterns and may be preferred in certain synthetic applications due to its balance of reactivity and stability.

Properties

CAS No.

67498-37-7

Molecular Formula

C10H15BrO4

Molecular Weight

279.13 g/mol

IUPAC Name

dimethyl 2-(2-bromo-2-methylbutylidene)propanedioate

InChI

InChI=1S/C10H15BrO4/c1-5-10(2,11)6-7(8(12)14-3)9(13)15-4/h6H,5H2,1-4H3

InChI Key

BSTGLNSBSOHIIE-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C=C(C(=O)OC)C(=O)OC)Br

Origin of Product

United States

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